molecular formula C9H9N5O2 B1492503 ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate CAS No. 1706434-83-4

ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492503
CAS No.: 1706434-83-4
M. Wt: 219.2 g/mol
InChI Key: RFDIRUTZTZYJLW-UHFFFAOYSA-N
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Description

Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate: is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and a 1,2,4-triazole group, a five-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate typically involves the following steps:

  • Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of 1,4-diaminobenzene with a suitable dicarboxylic acid or its derivatives.

  • Introduction of the 1,2,4-Triazole Group: The 1,2,4-triazole group can be introduced via a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.

  • Esterification: The final step involves esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, involving nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and suitable solvents

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of substituted pyridazine derivatives

Scientific Research Applications

Chemistry: Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored the use of this compound and its derivatives in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In material science, this compound is used in the design of new materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

  • Ethyl 6-(1H-1,2,3-triazol-1-yl)pyridazine-3-carboxylate

  • Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate

  • Ethyl 6-(1H-1,2,4-triazol-1-yl)pyrimidine-3-carboxylate

Uniqueness: Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate is unique due to its specific structural features, which influence its reactivity and biological activity. Its pyridazine ring and 1,2,4-triazole group contribute to its distinct properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound in ongoing research and development efforts.

Properties

IUPAC Name

ethyl 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-2-16-9(15)7-3-4-8(13-12-7)14-6-10-5-11-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDIRUTZTZYJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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